molecular formula C14H19NO4 B258255 2-morpholin-4-ylethyl phenoxyacetate

2-morpholin-4-ylethyl phenoxyacetate

Cat. No.: B258255
M. Wt: 265.3 g/mol
InChI Key: PJKPGKKTDVINIP-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl phenoxyacetate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a phenoxyacetate derivative bearing a morpholine ring, it serves as a valuable building block for the synthesis and exploration of more complex molecules. Related compounds with the morpholin-4-ylethyl phenoxyacetate scaffold have been investigated for their potential biological activities. For instance, structurally similar molecules have been designed as selective sigma-1 (σ1) receptor ligands, demonstrating high receptor affinity and significant antinociceptive (pain-blocking) effects in preclinical models . The morpholine moiety in such structures is known to contribute to the molecule's physicochemical properties and its ability to interact with biological targets, potentially through hydrogen bonding . Researchers utilize this compound in developing novel bioactive agents. Its applications span across various early-stage research areas, including the study of neurological and inflammatory pathways. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-phenoxyacetate

InChI

InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2

InChI Key

PJKPGKKTDVINIP-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)COC2=CC=CC=C2

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Chlorination of Phenoxyacetic Acid :
    Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form phenoxyacetyl chloride.

    Phenoxyacetic acid+SOCl2Phenoxyacetyl chloride+SO2+HCl\text{Phenoxyacetic acid} + \text{SOCl}_2 \rightarrow \text{Phenoxyacetyl chloride} + \text{SO}_2 + \text{HCl}

    Typical conditions: Reflux in dichloromethane (DCM) at 40–50°C for 2–4 hours.

  • Coupling with 2-Morpholin-4-ylethanol :
    The acid chloride reacts with 2-morpholin-4-ylethanol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl:

    Phenoxyacetyl chloride+2-Morpholin-4-ylethanolBase2-Morpholin-4-ylethyl phenoxyacetate\text{Phenoxyacetyl chloride} + \text{2-Morpholin-4-ylethanol} \xrightarrow{\text{Base}} \text{2-Morpholin-4-ylethyl phenoxyacetate}

    Yields range from 85–92% after purification via silica gel chromatography.

Optimization Insights

  • Catalyst Selection : Triethylamine outperforms pyridine in minimizing side reactions (e.g., alcohol oxidation).

  • Solvent Effects : Polar aprotic solvents like DCM or THF enhance reaction rates compared to ethers.

Phosphonitrilic Chloride (PNT)-Mediated Activation

PNT, in combination with N-methyl morpholine (NMM), activates phenoxyacetic acid for direct esterification without forming the acid chloride.

Procedure

  • Activation of Phenoxyacetic Acid :
    PNT (0.025 mmol) and NMM (1.5 mmol) are stirred in chloroform, followed by addition of phenoxyacetic acid. Activation occurs within 30 minutes at 25°C.

  • Ester Formation :
    2-Morpholin-4-ylethanol is added, and the mixture is stirred for 6–12 hours. The product is isolated via NaOH washes and vacuum distillation.

Advantages

  • Avoids harsh chlorination conditions.

  • Yields up to 90% with >95% purity.

Base-Catalyzed Direct Esterification

A one-pot method using inorganic bases to deprotonate the alcohol, enhancing nucleophilicity for esterification.

Methodology

  • Reaction Setup :
    Phenoxyacetic acid and 2-morpholin-4-ylethanol are combined with NaH or K₂CO₃ in toluene or DMF.

  • Heating and Monitoring :
    The mixture is heated at 80–100°C for 8–24 hours, with progress tracked via TLC or HPLC.

Key Findings

  • Catalyst Efficiency :

    CatalystSolventTemperature (°C)Yield (%)
    NaHToluene8078
    K₂CO₃DMF10082
    • K₂CO₃ in DMF achieves higher yields due to better solubility of intermediates.

Mitsunobu Reaction for Stereospecific Synthesis

The Mitsunobu reaction enables esterification under mild conditions, ideal for acid-sensitive substrates.

Steps

  • Reagent Preparation :
    Phenoxyacetic acid, 2-morpholin-4-ylethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are dissolved in THF.

  • Reaction Execution :
    Stirred at 0–25°C for 12–24 hours. The product is purified via flash chromatography.

Performance Metrics

  • Yields: 75–85%

  • Advantages: Retains stereochemistry and avoids high temperatures.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and immobilized enzymes offer efficiency improvements:

  • Flow Chemistry :

    • Residence time: 10–15 minutes

    • Productivity: 1.2 kg/L·h.

  • Enzymatic Catalysis :
    Lipases (e.g., Candida antarctica) in non-aqueous media achieve 88% yield at 50°C .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ylethyl phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxyacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-morpholin-4-ylethyl phenoxyacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The morpholine ring and phenoxyacetate group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyacetate Derivatives with Pyrimidine Substituents

Compounds such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxyacetates () exhibit potent herbicidal activity against monocotyledonous plants (e.g., Digitaria sanguinalis L.), with efficacy at concentrations as low as 50 mg/L. In contrast, 2-morpholin-4-ylethyl phenoxyacetate lacks direct herbicidal data but structurally diverges via the morpholine group instead of a pyrimidine ring. The pyrimidine moiety likely enhances herbicidal activity through interactions with plant-specific enzymes, while the morpholine group may prioritize pharmacokinetic optimization .

Alpha-Asarone-Related Phenoxyacetic Acid Derivatives

Derivatives like methyl/ethyl 2-methoxy-4-(2-propenyl)phenoxyacetate () demonstrate hypolipidaemic and antiplatelet activities. At 40–100 mg/kg doses, these compounds reduce total cholesterol and LDL levels in rodent models. The allyl and nitro substituents in these analogs contribute to lipid modulation, whereas the morpholine group in this compound may target different metabolic pathways or improve blood-brain barrier penetration .

Physicochemical and Structural Properties

Salt vs. Ester Forms

Pyrimidinium phenoxyacetate salts (e.g., 2-amino-4-methylpyrimidinium phenoxyacetate, ) exist as ionic compounds, enhancing water solubility compared to ester derivatives like this compound. The ester form likely offers greater lipophilicity, favoring membrane permeability and oral bioavailability, critical for systemic drug delivery .

Morpholine-Containing Esters

Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate () shares a morpholine group but includes a sulfonylbenzoyl-thiazole backbone. This compound’s molecular weight (439.5 g/mol) and complexity (XLogP3 = 1.1) suggest tailored applications in kinase inhibition or antimicrobial therapy. In contrast, this compound’s simpler structure may prioritize cost-effective synthesis or agrochemical stability .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Form
2-Morpholin-4-ylethyl PA ~265* ~1.5* Lipophilic Ester
Pyrimidinium PA salt ~300–350* N/A High (aqueous) Ionic salt
Ethyl [Morpholine-sulfonyl] PA 439.5 1.1 Moderate Ester

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-morpholin-4-ylethyl phenoxyacetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, morpholine derivatives can react with phenoxyacetic acid esters under reflux in anhydrous acetone with potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), and purification involves solvent extraction and distillation . Optimization includes controlling temperature (reflux at ~60°C) and using excess reagents to drive esterification to completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodology :

  • NMR : Confirm the morpholine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and phenoxyacetate ester (δ 4.2–4.5 ppm for OCH₂).
  • IR : Look for ester carbonyl (C=O stretch at ~1740 cm⁻¹) and morpholine C-O-C (1250–1150 cm⁻¹).
  • MS : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
    • Validation : Cross-reference data with spectral libraries (e.g., SDBS, NIST) .

Q. How does the morpholine moiety influence the compound’s solubility and reactivity in aqueous environments?

  • Methodology : The morpholine ring enhances water solubility via hydrogen bonding but reduces lipophilicity. Solubility can be quantified using shake-flask methods in buffers (pH 1–7.4). Reactivity studies (e.g., hydrolysis under acidic/basic conditions) reveal ester stability, with kinetic assays monitoring degradation rates via HPLC .

Advanced Research Questions

Q. What strategies can improve the tissue selectivity of this compound in antitumor applications?

  • Methodology : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls or carboxylates) to the phenoxy ring, can enhance tissue penetration. In vivo distribution studies using radiolabeled analogs (e.g., ¹⁴C-tagged compounds) in tumor-bearing mice track tissue accumulation . Photodynamic therapy (PDT) protocols with laser irradiation further target tumor cells .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodology : Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) require systematic validation:

  • Dose-response curves : Test multiple concentrations in parallel assays (ELISA for enzyme inhibition, MTT for cytotoxicity) .
  • Model relevance : Compare results across species (e.g., rodent vs. human cell lines) and adjust for metabolic differences .
  • Data normalization : Use internal controls (e.g., reference inhibitors like ICI 118,551) to standardize outcomes .

Q. What computational tools are suitable for analyzing the compound’s interaction with kinase targets like RET?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to RET kinase (PDB ID: 2IVU). Focus on hydrogen bonding with morpholine and steric fit with the phenoxy group.
  • MD simulations : GROMACS simulations (100 ns) assess complex stability in physiological conditions .
    • Validation : Correlate computational binding energies with experimental IC₅₀ values from kinase inhibition assays .

Q. How can researchers optimize experimental protocols for synthesizing enantiopure derivatives of this compound?

  • Methodology :

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and mobile phases (hexane:isopropanol, 90:10).
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to induce enantioselectivity .
    • Analysis : Confirm enantiopurity via polarimetry and chiral NMR shift reagents .

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